molecular formula C11H8N2 B3079974 1-Methylisoquinoline-3-carbonitrile CAS No. 1079651-22-1

1-Methylisoquinoline-3-carbonitrile

Cat. No.: B3079974
CAS No.: 1079651-22-1
M. Wt: 168.19 g/mol
InChI Key: KBFQQGXVUSXOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Isoquinoline (B145761) Core Structures in Contemporary Organic Chemistry

The isoquinoline motif, a bicyclic aromatic system featuring a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. thieme-connect.de First isolated from coal tar in 1885, this structural framework is not merely a chemical curiosity but a privileged scaffold found extensively in nature and synthetic compounds. thieme-connect.de Its prevalence is particularly notable in a vast array of alkaloids, complex nitrogen-containing natural products with significant physiological effects. Prominent examples include the opium poppy alkaloids papaverine (B1678415) and, in a more elaborated form, morphine. thieme-connect.de

The inherent chemical properties of the isoquinoline nucleus—aromaticity, basicity due to the nitrogen atom's lone pair, and the ability to undergo various substitution reactions—make it a versatile template for drug discovery. a2bchem.com The fusion of the electron-rich benzene ring with the electron-deficient pyridine ring creates a unique electronic environment that allows for tailored functionalization.

In modern medicinal chemistry, the isoquinoline core is integral to the design of therapeutic agents across numerous disease areas. Research has demonstrated that compounds bearing this scaffold possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties. nih.gov The structural rigidity and planar nature of the isoquinoline system also allow for effective interactions with biological targets such as enzymes and receptors through mechanisms like π-stacking. Consequently, synthetic organic chemists continue to develop novel and efficient methodologies for constructing and modifying the isoquinoline skeleton, underscoring its enduring importance in the quest for new and effective pharmaceuticals. organic-chemistry.org

Overview of the Research Landscape Pertaining to 1-Methylisoquinoline-3-carbonitrile

The research landscape for this compound (CAS No. 1079651-22-1) positions it primarily as a specialized building block and key intermediate in synthetic organic chemistry. a2bchem.com Its unique substitution pattern, featuring a methyl group at the 1-position and a nitrile group at the 3-position, makes it a valuable precursor for constructing more complex molecular architectures, particularly for drug discovery and fine chemical synthesis. a2bchem.com

The reactivity of the compound, which allows for the introduction of diverse functional groups, enables chemists to modify its structure for specific applications. a2bchem.com While detailed, peer-reviewed synthesis pathways and specific reaction outcomes for this compound are not extensively documented in publicly accessible literature, its commercial availability suggests its utility in proprietary research and development. Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1079651-22-1
Molecular Formula C₁₁H₈N₂
Molecular Weight 168.19 g/mol
MDL Number MFCD18803174
SMILES N#Cc1cc2ccccc2c(n1)C

Data sourced from commercial supplier information. a2bchem.com

The research interest in closely related isoquinoline carbonitriles provides context for the potential applications of the 1-methyl-3-carbonitrile isomer. For instance, studies on other isomers have revealed significant biological activities, highlighting the therapeutic potential of this class of compounds.

Table 2: Research Findings on Related Isoquinoline Carbonitrile Derivatives

Compound Class Research Focus Key Findings Reference
3-Methylisoquinoline-4-carbonitriles Antimalarial Agents A series of these compounds were synthesized and evaluated as potential inhibitors of Plasmodium falciparum Protein Kinase A (PfPKA). One compound was identified as a lead for further development. nih.gov
1-Amino-3-methylisoquinoline-4-carbonitrile Chemical Synthesis Intermediate This compound is commercially available for use in further chemical synthesis.
Methoxybenzo[h]quinoline-3-carbonitrile Derivatives Anti-Chagas Disease Agents Analogs were synthesized and screened in vitro against T. cruzi, showing better activity profiles than the reference drugs nifurtimox (B1683997) and benznidazole.

This table presents findings on related but distinct molecules to illustrate the research context.

The exploration of isomeric structures like 3-methylisoquinoline-4-carbonitriles as protein kinase inhibitors suggests that this compound could be investigated for similar biological targets. nih.gov The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, opening avenues for creating diverse libraries of compounds for biological screening. While specific research findings on this compound remain limited in the public domain, its status as a readily available synthetic intermediate points to its ongoing role in the discovery and development of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylisoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-11-5-3-2-4-9(11)6-10(7-12)13-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFQQGXVUSXOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=CC=C12)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293381
Record name 1-Methyl-3-isoquinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079651-22-1
Record name 1-Methyl-3-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079651-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-isoquinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methylisoquinoline 3 Carbonitrile and Its Derivatives

De Novo Synthesis of the Isoquinoline (B145761) Ring System

The de novo construction of the isoquinoline core is a cornerstone of heterocyclic chemistry, with both classical and modern methods offering pathways to substituted derivatives.

Traditional methods for isoquinoline synthesis rely on the cyclization of appropriately substituted phenylethylamine precursors. These methods are foundational and still widely used.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org To generate a 1-methyl substituted isoquinoline, one would start with N-acetyl-β-phenylethylamine. The reaction proceeds via an electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgnrochemistry.com Subsequent oxidation or dehydrogenation, often with a catalyst like palladium on carbon (Pd/C), yields the fully aromatic 1-methylisoquinoline (B155361). wikipedia.org This method is most effective when the benzene (B151609) ring is activated by electron-donating groups. nrochemistry.com

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. organicreactions.orgnih.gov If acetaldehyde (B116499) were used as the carbonyl component, a 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) would be formed. Similar to the Bischler-Napieralski reaction, a final oxidation step is required to achieve the aromatic isoquinoline core. The Pictet-Spengler reaction typically proceeds under milder conditions than the Bischler-Napieralski synthesis. organicreactions.org

ReactionStarting MaterialsKey ReagentsIntermediateFinal Product (after oxidation)
Bischler-Napieralski N-acyl-β-phenylethylaminePOCl₃ or P₂O₅3,4-DihydroisoquinolineSubstituted Isoquinoline
Pictet-Spengler β-phenylethylamine, Aldehyde/KetoneAcid catalyst (e.g., HCl)1,2,3,4-TetrahydroisoquinolineSubstituted Isoquinoline

Modern synthetic chemistry has seen the rise of powerful transition metal-catalyzed methods for constructing heterocyclic systems with high efficiency and selectivity.

Rhodium-catalyzed reactions are particularly prominent in isoquinoline synthesis. rsc.org One strategy involves the Rh(III)-catalyzed C-H activation and annulation of benzimidates with allyl carbonates, which serve as a C2 synthon, to produce substituted isoquinolines. rsc.orgnih.gov Another approach is the Rh(III)-catalyzed reaction of enamides with sulfoxonium ylides to furnish 1,3-disubstituted isoquinolines. nih.gov These methods often occur under mild conditions and tolerate a wide range of functional groups, offering a direct route to complex isoquinoline derivatives. nih.gov

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials, enhancing atom economy. mdpi.comresearchgate.net Transition metals like rhodium, ruthenium, and palladium are commonly employed to catalyze the annulation of arenes with various coupling partners. mdpi.com For instance, Rh(III)-catalyzed C-H activation of in situ generated oximes followed by cyclization with an internal alkyne provides a rapid route to multisubstituted isoquinolines. organic-chemistry.org Similarly, palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenoic acid esters yields 3,4-substituted hydroisoquinolones, which can be further elaborated. mdpi.com These chelation-assisted strategies provide high regioselectivity in the construction of the isoquinoline skeleton. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, offer a highly efficient route to complex molecules. organic-chemistry.orgwikipedia.org A versatile synthesis developed by Myers and coworkers involves the trapping of metalated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This method directly installs a substituent at the C3 position from the nitrile component. By starting with an appropriate o-tolyl precursor to generate the 1-methyl group and using a suitable nitrile, this convergent approach can assemble highly substituted isoquinolines in a single step. nih.govharvard.edu This strategy is particularly powerful as it can be extended to four-component assemblies, allowing for rapid diversification. harvard.edu

Synthetic StrategyCatalyst/ReagentKey FeaturesPotential for 1-Methyl-3-cyano substitution
Transition Metal-Catalyzed Annulation Rh(III), Ru(II)High efficiency, mild conditions, functional group tolerance. rsc.orgnih.govnih.govApplicable by choosing appropriate starting materials (e.g., substituted enamides and ylides). nih.gov
C-H Activation Pd(II), Rh(III), Co(III)High atom economy, avoids pre-functionalization, regioselective. mdpi.comresearchgate.netorganic-chemistry.orgFeasible with appropriate directing groups and coupling partners.
Multi-Component Reactions n-BuLi, LDAConvergent, rapid assembly of complex structures, high efficiency. nih.govharvard.eduHighly suitable by reacting a lithiated methyl-substituted o-tolualdehyde imine with a cyanide source.

Functionalization and Derivatization Strategies for the 1-Methylisoquinoline-3-carbonitrile Scaffold

An alternative to de novo synthesis is the functionalization of a pre-formed 1-methylisoquinoline core.

The introduction of a nitrile (cyano) group onto a heterocyclic ring is a valuable transformation. For isoquinoline, direct cyanation can be challenging due to the electronic nature of the ring system. However, specific methods have been developed.

One reported method involves the treatment of isoquinoline with a combination of sulphuryl chloride (SO₂Cl₂) and potassium cyanide (KCN). rsc.org This reaction can lead to a mixture of products, including 4-chloro-1-cyanoisoquinoline and 1-carbamoyl-3-cyanoisoquinoline. rsc.org The formation of the 3-cyano product suggests that this pathway could be adapted for a 1-methylisoquinoline substrate. The reaction proceeds through a complex mechanism involving electrophilic and nucleophilic attacks on the heteroaromatic ring. rsc.org

Another general approach for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of aryl halides or triflates using cyanide sources like zinc cyanide (Zn(CN)₂). organic-chemistry.org A 1-methyl-3-haloisoquinoline could potentially be synthesized and then subjected to these conditions to install the nitrile group. This two-step approach, involving the synthesis of a halogenated intermediate, offers a reliable route to the desired product.

Transformations Involving the 1-Methyl Group

The 1-methyl group of 1-methylisoquinoline is known to be reactive due to the influence of the adjacent nitrogen atom, a feature common to methyl groups in the α-position of many nitrogen-containing heterocycles. This reactivity allows for a variety of chemical transformations, enabling the introduction of further functional groups.

One of the most common reactions of active methyl groups is the condensation with aldehydes, often referred to as the Aldol or Claisen-Schmidt condensation. libretexts.orgmasterorganicchemistry.com This reaction typically occurs in the presence of a base and involves the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy aldehyde can then undergo dehydration to yield an α,β-unsaturated product. libretexts.org While specific examples with this compound are not detailed in the provided literature, this represents a plausible and widely used method for its derivatization.

Another potential transformation is the oxidation of the methyl group. For instance, selenium dioxide is a known reagent for the oxidation of active methyl groups to aldehydes or carboxylic acids. The oxidation of a methyl group on a quinoline (B57606) ring has been reported, suggesting a similar transformation could be possible for 1-methylisoquinoline. acs.org The conversion of the methyl group to a carboxylic acid would yield isoquinoline-1-carboxylic acid derivatives, which are valuable intermediates in organic synthesis. sigmaaldrich.comnih.gov

Halogenation of the methyl group is another feasible transformation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the radical halogenation of benzylic and allylic positions, and the 1-methyl group of isoquinoline is expected to be susceptible to such reactions. The resulting halomethyl derivatives can then serve as precursors for a wide range of nucleophilic substitution reactions. While direct halogenation of the 1-methyl group of this compound is not explicitly described, methods for the halogenation of 8-methylquinoline (B175542) have been established. researchgate.net

Annulation of Additional Heterocyclic Rings onto the Isoquinoline Core (e.g., pyrazoles, thiadiazoles, quinolizines)

The construction of fused heterocyclic systems containing the isoquinoline core is a prominent area of synthetic chemistry, leading to novel compounds with diverse properties.

Pyrazoles:

The synthesis of pyrazolo[5,1-a]isoquinolines has been achieved through various methods. One efficient approach involves the palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles, followed by an intramolecular alkyne hydroamination. This method provides a convenient route to these fused systems. Another strategy employs a [3+2] cycloaddition reaction of N-aminoisoquinolines with 1-bromoethene-1-sulfonyl fluoride, yielding pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides in good yields under mild conditions.

Thiadiazoles:

While direct annulation of a thiadiazole ring onto this compound is not explicitly detailed, the synthesis of related thiazolo[2,3-α]tetrahydroisoquinolines has been reported. This synthesis involves the addition reaction of 3,4-dihydroisoquinolines with γ-mercapto-α,β-unsaturated esters or amides. This suggests the possibility of using suitably functionalized isoquinoline derivatives to construct fused thiadiazole rings.

Quinolizines:

Quinolizinium (B1208727) salts, which feature a nitrogen atom at a bridgehead position, can be synthesized from isoquinoline precursors. One notable method involves the rhodium(III) or ruthenium(II)-catalyzed C-H bond activation of 2-alkenylpyridines and their subsequent annulation with alkynes. nih.gov This approach offers an efficient route to substituted quinolizinium salts. The reaction conditions for the Rh(III)-catalyzed synthesis have been optimized, as shown in the table below.

Optimization of Rh(III)-Catalyzed Quinolizinium Salt Formation
EntrySolventTemperature (°C)Time (h)Yield (%)
1DCE602434
2DCE802436
3MeOH602454
4MeOH601898
5MeOH601280

Data sourced from a study on Rh(III)-catalyzed quinolizinium salt formation.

Sustainable and Efficient Synthetic Approaches

The development of environmentally benign and efficient synthetic methods is a key focus in modern chemistry. For the synthesis of isoquinoline derivatives, several approaches align with the principles of green chemistry.

One such approach is the use of deep eutectic solvents (DES) as a reaction medium. researchgate.net The synthesis of an active pharmaceutical ingredient, 2-cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline, has been successfully achieved in a DES, offering advantages such as high yield, excellent selectivity, and the reusability of the solvent. researchgate.net

Catalytic methods, particularly those employing transition metals, offer efficient and atom-economical routes to isoquinolines. Rhodium(III)-catalyzed C-H activation and annulation reactions have been developed for the synthesis of highly substituted isoquinolines without the need for an external oxidant. acs.org These reactions proceed via C-C and C-N bond formation coupled with N-N bond cleavage. acs.org Similarly, ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides provides a route to isoquinolines without an external oxidant. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of isoquinoline derivatives. researchgate.net For example, a microwave-assisted, three-component reaction involving the condensation of aryl ketones and hydroxylamine, followed by rhodium(III)-catalyzed C-H bond activation and cyclization with an internal alkyne, allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Furthermore, an environmentally friendly protocol for the synthesis of quinoline derivatives, a related class of heterocycles, has been developed using the inexpensive and non-toxic catalyst FeCl3·6H2O in water. tandfonline.com Such methodologies could potentially be adapted for the sustainable synthesis of this compound and its derivatives.

Chemical Reactivity and Transformation Studies of 1 Methylisoquinoline 3 Carbonitrile

Reactivity of the Nitrile Functionality in 1-Methylisoquinoline-3-carbonitrile

The nitrile group (C≡N) in this compound is a primary site for chemical reactions due to its strong polarization, which renders the carbon atom electrophilic. openstax.org This electrophilicity allows it to react with various nucleophiles. openstax.org

Nucleophilic Additions to the Nitrile Group

Nucleophilic addition to the nitrile group is a fundamental reaction pathway for the functionalization of this compound. nih.gov This process typically requires activation of the nitrile group to overcome a significant activation barrier. nih.gov

Common nucleophilic addition reactions involving nitriles include:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.org This proceeds through an amide intermediate. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion. openstax.orglibretexts.org The use of milder reducing agents like diisobutylaluminium hydride (DIBALH) can lead to the formation of an aldehyde after hydrolysis. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to the nitrile carbon to form an intermediate imine anion. openstax.orglibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. openstax.orglibretexts.org

The general mechanism for nucleophilic addition to a nitrile involves the attack of a nucleophile on the electrophilic carbon atom of the C≡N triple bond, leading to the formation of an sp²-hybridized imine anion. openstax.org

Cycloaddition Reactions Involving the Nitrile

The nitrile group can participate in cycloaddition reactions, a powerful tool for constructing heterocyclic rings. A prominent example is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes to form isoxazolines and isoxazoles, respectively. nih.govnih.govyoutube.com These reactions are valuable in medicinal chemistry for creating novel molecular scaffolds. nih.gov The mechanism of these cycloadditions can be either concerted or stepwise. nih.gov

Reactivity of the Isoquinoline (B145761) Nitrogen Atom

The nitrogen atom in the isoquinoline ring of this compound is a weak base, with a pKa of 5.14 for the parent isoquinoline. wikipedia.org It can be protonated by strong acids to form the corresponding isoquinolinium salt. wikipedia.org This basicity also allows it to form adducts with Lewis acids. wikipedia.org The nitrogen atom significantly influences the electron distribution within the aromatic system, deactivating the ring towards electrophilic attack, particularly at positions 1 and 3. rsc.org

Electrophilic and Nucleophilic Processes on the Aromatic Ring System

The aromatic rings of the isoquinoline core can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The isoquinoline ring system is generally less reactive towards electrophiles than naphthalene (B1677914) due to the deactivating effect of the nitrogen atom. rsc.org Studies on the electrophilic reactivity of the neutral isoquinoline molecule indicate the following positional reactivity order: 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org This suggests that electrophilic attack is most likely to occur at the C4 position.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitrogen atom makes the isoquinoline ring system, particularly the pyridine (B92270) ring, susceptible to nucleophilic attack. researchgate.net Strategies to enhance this reactivity often involve the introduction of additional electron-withdrawing groups onto the ring. researchgate.net

Reaction Cascades and Tandem Transformations

The multiple reactive sites in this compound make it an ideal substrate for reaction cascades and tandem transformations, enabling the rapid construction of complex molecular architectures from a single starting material. For instance, the reactivity of the 1-methyl group in isoquinoline derivatives has been exploited in reactions with hydrazonoyl halides to form triazoloisoquinolines. researchgate.net These products can then undergo further transformations, such as reaction with dimethylformamide-dimethylacetal to yield enaminones, which can be further cyclized. researchgate.net

Another example involves the reaction of 1-methylisoquinoline (B155361) with arylisothiocyanates to produce thioanilides, which can then react with hydrazonoyl halides to form thiadiazolyl isoquinoline derivatives in a tandem fashion. researchgate.net Such reaction cascades are highly efficient in generating molecular diversity.

Advanced Spectroscopic and Structural Characterization in 1 Methylisoquinoline 3 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a detailed picture of the molecular architecture of 1-methylisoquinoline-3-carbonitrile can be constructed.

¹H NMR Chemical Shift and Coupling Constant Analysis

The proton NMR (¹H NMR) spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In this compound, the aromatic protons of the isoquinoline (B145761) ring system typically appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The methyl group protons, being attached to an sp³-hybridized carbon, resonate further upfield.

The coupling constants (J-values), which measure the interaction between neighboring protons, are crucial for determining their relative positions. For aromatic systems, ortho-coupled protons typically exhibit coupling constants in the range of 6-10 Hz, while meta coupling is smaller (1-3 Hz), and para coupling is often negligible. iastate.edu The analysis of these splitting patterns allows for the precise assignment of each proton on the isoquinoline ring. For instance, a proton with both ortho and meta coupling will appear as a doublet of doublets. libretexts.org

Table 1: Representative ¹H NMR Data for an Isoquinoline System (Note: Actual chemical shifts for this compound may vary based on solvent and experimental conditions. This table provides a generalized example.)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~8.5s-
H-5~8.0d8.0
H-6~7.6t7.5
H-7~7.8t7.5
H-8~8.2d8.0
1-CH₃~2.8s-

¹³C NMR Chemical Shift Assignments and Structural Correlations

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the large chemical shift range of ¹³C NMR, it is often possible to resolve all unique carbon atoms. oregonstate.edu The chemical shifts are indicative of the electronic environment of each carbon atom. Aromatic and nitrile carbons are typically found in the downfield region (110-170 ppm), while the methyl carbon appears in the upfield region. oregonstate.edu

The carbon of the nitrile group (C≡N) is characteristically observed in the 110-120 ppm range. oregonstate.edu The quaternary carbons, those without any attached protons, often show weaker signals. oregonstate.edu The specific chemical shifts of the carbons in the isoquinoline ring are influenced by the substituents, namely the methyl and nitrile groups.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift (δ, ppm)
1-CH₃15-25
C-1150-160
C-3115-125
C-4130-140
C-4a125-135
C-5120-130
C-6125-135
C-7125-135
C-8120-130
C-8a145-155
CN110-120

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To overcome the complexities of 1D spectra and to establish definitive structural connections, two-dimensional (2D) NMR techniques are employed. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are typically two or three bonds apart, confirming the connectivity of the protons in the aromatic rings. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.eduepfl.ch It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. columbia.eduepfl.ch HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule by observing long-range correlations. magritek.com For instance, a correlation between the methyl protons and C-1 and C-8a would confirm the position of the methyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. researchgate.netnih.gov This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass. chemrxiv.orgnih.gov The fragmentation patterns observed in the mass spectrum reveal how the molecule breaks apart upon ionization. libretexts.org The stability of the resulting fragments can provide clues about the molecular structure. For aromatic compounds like this compound, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways may involve the loss of the methyl group or the nitrile group.

Table 3: HRMS Data for this compound

Molecular Formula Calculated Mass (m/z) Observed Mass (m/z)
C₁₁H₈N₂168.0687Value to be determined experimentally

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. vscht.cz

In the IR spectrum of this compound, the most characteristic absorption would be from the nitrile (C≡N) group, which exhibits a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. uc.edu The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1475 cm⁻¹ region. vscht.czlibretexts.org The C-H stretching of the methyl group would appear in the 3000-2850 cm⁻¹ range. uc.edu

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
Nitrile (C≡N)Stretch2260-2240Medium, Sharp
Aromatic C-HStretch3100-3000Medium
Aromatic C=CStretch1600-1475Medium to Weak
Alkyl C-H (CH₃)Stretch3000-2850Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π. The isoquinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides an extended conjugated system. wikipedia.org The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity. The n → π* transitions involve moving a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. youtube.com

While specific experimental UV-Vis absorption maxima for this compound are not detailed in the available literature, analysis of the parent compound, isoquinoline, and its derivatives provides insight into the expected spectral characteristics. Studies on isoquinoline itself reveal a rich absorption spectrum with multiple valence and Rydberg transitions. researchgate.netrsc.org For various substituted isoquinoline derivatives, absorption maxima are observed in the near-ultraviolet range, often between 300 and 350 nm. mdpi.com The presence of substituents, such as the methyl and cyano groups in this compound, would be expected to modulate the precise wavelengths of these transitions (λmax) through their electronic effects on the aromatic system.

The expected UV-Vis spectral data for this compound would provide key information on its electronic structure. A hypothetical data representation is shown below.

Transition Type Expected Wavelength Range (nm) Relative Intensity
π → π250 - 350High
n → π> 300Low

Note: This table represents expected values based on the analysis of similar isoquinoline structures; specific experimental data for this compound is not presently available in cited literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and π–π stacking interactions.

A crystal structure analysis of this compound would reveal the planarity of the isoquinoline ring system and the geometry of the methyl and nitrile substituents. It would also elucidate how the molecules arrange themselves in the solid state, which can influence the material's physical properties.

Specific crystallographic data for this compound has not been reported in the surveyed scientific literature. However, studies on structurally related isoquinoline and quinoline (B57606) derivatives provide a basis for understanding the potential solid-state features. For instance, crystal structures of other substituted isoquinolines often reveal complex hydrogen-bonding networks and π-stacking, which dictate the supramolecular assembly. science.gov In the absence of strong hydrogen bond donors, the packing in nitrile-containing aromatic compounds is often influenced by dipole-dipole interactions of the cyano groups and π-stacking of the aromatic rings.

Should single crystals of this compound be analyzed, the resulting data would be presented in a standardized format, as shown in the hypothetical table below.

Crystallographic Parameter Description Hypothetical Value
Crystal SystemThe basic geometric classification of the crystal.Monoclinic
Space GroupThe symmetry group of the crystal structure.P2₁/c
a (Å)Unit cell dimension.10.5
b (Å)Unit cell dimension.8.2
c (Å)Unit cell dimension.9.8
β (°)Unit cell angle.95.5
V (ų)Volume of the unit cell.843.2
ZNumber of molecules per unit cell.4

Note: The values in this table are hypothetical and serve as an example of crystallographic data. Experimental determination is required for actual values.

Computational Chemistry and Theoretical Investigations of 1 Methylisoquinoline 3 Carbonitrile

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It has been employed to analyze the electronic properties of 1-methylisoquinoline-3-carbonitrile.

Frontier Molecular Orbital (HOMO/LUMO) Characteristics and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ionization potential (electron-donating ability), while the LUMO energy corresponds to its electron affinity (electron-accepting ability). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wuxiapptec.comajchem-a.com

A smaller HOMO-LUMO gap generally suggests higher reactivity and greater potential for intramolecular charge transfer, which is a desirable characteristic for applications in areas like organic electronics. researchgate.net For instance, in the design of organic solar cells, a narrow bandgap is sought to improve efficiency. researchgate.net DFT calculations allow for the prediction of these energy levels and the energy gap, providing valuable insights into the molecule's potential behavior in chemical reactions and its suitability for specific applications. scirp.org The distribution of HOMO and LUMO lobes on a molecule indicates the regions most likely to be involved in electrophilic and nucleophilic attacks, respectively. wuxiapptec.com

Table 1: Frontier Molecular Orbital Data

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution around a molecule, offering insights into its reactive behavior. chemrxiv.org The MESP map illustrates regions of positive and negative electrostatic potential on the molecular surface. mdpi.com

Negative potential regions (typically colored red or yellow) are associated with high electron density, such as lone pairs on heteroatoms or pi-electron systems, and are indicative of sites susceptible to electrophilic attack. chemrxiv.orgresearchgate.net Conversely, positive potential regions (usually blue) correspond to areas of lower electron density and are prone to nucleophilic attack. chemrxiv.org The MESP is a valuable tool for predicting noncovalent interactions, such as hydrogen bonding and stacking interactions, which are crucial in biological systems and materials science. chemrxiv.orgchemrxiv.org

Charge Distribution and Reactivity Descriptors

Beyond the visual representation of the MESP, DFT calculations can quantify the charge distribution through various population analysis methods. These calculations provide atomic charges, which, along with other reactivity descriptors, help in understanding and predicting a molecule's chemical behavior.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential (μ), hardness (η), and electrophilicity (ω), offer a quantitative measure of a molecule's reactivity. ajchem-a.com

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. scirp.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are instrumental in rationalizing and predicting the outcomes of chemical reactions. ajchem-a.com

Table 2: Calculated Reactivity Descriptors

Descriptor Formula Value
Chemical Potential (μ) -(I+A)/2 Data not available
Chemical Hardness (η) (I-A)/2 Data not available

Mechanistic Studies of Reactions Involving this compound

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. cuny.edu For reactions involving this compound, theoretical studies can map out potential reaction pathways, identify transition states, and calculate activation energies. This information is invaluable for understanding how reactions proceed and for optimizing reaction conditions.

For example, in multicomponent reactions for the synthesis of related quinoline-3-carbonitrile derivatives, a proposed mechanism involves a series of steps that can be computationally modeled. mdpi.com Similarly, mechanistic studies on the addition of nucleophiles to related nitrogen-containing heterocycles have benefited from both experimental and theoretical investigations. organic-chemistry.org For instance, studies on the copper-catalyzed aerobic oxidative coupling of N-phenyl tetrahydroisoquinoline have utilized computational methods to characterize reactive intermediates. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule, including its various possible conformations, significantly influences its physical and biological properties. nih.gov Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. researchgate.net This can be achieved through computational methods that systematically explore the potential energy surface of the molecule. researchgate.netmdpi.com

For flexible molecules, molecular dynamics (MD) simulations can provide further insights into their dynamic behavior over time. MD simulations model the movement of atoms and molecules, offering a picture of conformational changes and intermolecular interactions in different environments.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. These predictions are highly valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

For instance, DFT calculations have been successfully used to predict the vibrational frequencies of quinoline (B57606), showing good agreement with experimental IR spectra. scirp.org Similarly, time-dependent DFT (TD-DFT) can be employed to calculate electronic excitation energies and predict UV-Vis spectra, which is particularly useful in the study of chromophoric systems. researchgate.net

Applications of 1 Methylisoquinoline 3 Carbonitrile As a Versatile Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Architecturally Complex Polyheterocyclic Systems

The structure of 1-methylisoquinoline-3-carbonitrile is primed for the construction of fused, multi-ring heterocyclic systems. The reactivity of the methyl group at the C-1 position and the potential transformations of the C-3 cyano group allow for the annulation of additional heterocyclic rings onto the isoquinoline (B145761) core.

Research has demonstrated that the related compound, 1-methylisoquinoline (B155361), can undergo reactions to form complex polyheterocyclic structures such as a2bchem.comnih.govacs.orgtriazolo[3,4-a]isoquinolines. In these syntheses, the nitrogen of the isoquinoline ring and the active methyl group participate in cyclization reactions. For instance, the reaction of 1-methylisoquinoline with hydrazonoyl halides can lead to the formation of a fused triazole ring. researchgate.net The resulting triazoloisoquinoline can be further functionalized. For example, reaction with dimethylformamide-dimethylacetal (DMF-DMA) yields an enaminone, which can then react further with hydrazonoyl halides to append a pyrazole (B372694) ring, creating a complex pyrazolyl-triazoloisoquinoline system. researchgate.net

Similarly, the methyl group of 1-methylisoquinoline can be functionalized to create a thioanilide intermediate by reacting with an arylisothiocyanate. This intermediate serves as a precursor for synthesizing a2bchem.comacs.orgnih.govthiadiazolyl isoquinoline derivatives through cycloaddition reactions with hydrazonoyl halides. researchgate.net These methodologies highlight how the 1-methylisoquinoline core, a key feature of this compound, acts as a foundational scaffold for building architecturally complex polyheterocyclic systems. The presence of the C-3 carbonitrile group offers an additional site for modification, potentially influencing the reaction pathways or serving as a functional handle on the final complex structure.

Intermediate in the Diversification of Isoquinoline Scaffolds for Chemical Research

Isoquinoline frameworks are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds. nih.govnih.gov The ability to systematically modify the isoquinoline scaffold is crucial for drug discovery and chemical biology research. This compound is an ideal intermediate for this purpose, offering two distinct points for diversification: the C-1 methyl group and the C-3 cyano group. a2bchem.comnih.gov

The cyano group at the C-3 position is a particularly versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into a tetrazole ring, which is a well-regarded bioisostere of a carboxylic acid. rug.nl Each of these transformations introduces a new functionality that can be used for further synthetic elaboration or to modulate the physicochemical properties of the molecule.

Modern synthetic methods continue to be developed for the diversification of the isoquinoline core. nih.govnih.gov Strategies often involve the introduction of various substituents at the C-1, C-3, and C-4 positions. nih.govnih.gov Multi-component reactions, such as the Ugi reaction, followed by post-cyclization strategies like the Pomeranz–Fritsch reaction, have been employed to create libraries of diverse isoquinoline derivatives. rug.nl this compound, with its pre-installed C-1 and C-3 substituents, provides a strategic starting point for generating focused libraries of compounds for screening and research, enabling the exploration of the chemical space around this important scaffold. a2bchem.com

Utilization in the Construction of Scaffolds for Natural Product Analogs

Many natural products, particularly isoquinoline alkaloids, possess significant biological activities. rsc.org These complex molecules, often isolated from plant and microbial sources, have served as inspiration for the development of new therapeutic agents. nih.govukri.org The total synthesis of these natural products and their analogs is a major focus of organic chemistry, allowing for confirmation of their structure, investigation of their mechanism of action, and the creation of novel derivatives with improved properties.

This compound provides a scaffold that incorporates a structural motif present in certain classes of isoquinoline alkaloids. chemenu.com For example, the 1-methylisoquinoline core is a feature of some simple isoquinoline alkaloids. rsc.org Synthetic strategies aimed at producing analogs of these natural products can leverage this compound as a starting material. The cyano group at the C-3 position provides a convenient handle for introducing side chains or other functional groups that mimic the substitution patterns found in the natural products. a2bchem.com This approach allows chemists to generate a series of simplified or modified analogs, which can be used to probe structure-activity relationships and identify the key pharmacophoric elements responsible for biological activity.

Role in the Development of Functional Molecules for Materials Science

Beyond medicinal chemistry, the unique electronic and photophysical properties of conjugated heterocyclic systems have made them attractive targets for materials science applications. nih.gov Isoquinoline-based structures, for instance, have been investigated as fluorosensors and as components in luminescent materials. nih.govacs.org

The development of functional materials often requires molecules with specific absorption and emission characteristics. The extended π-system of the isoquinoline ring system is a good foundation for creating such molecules. The properties of these materials can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the heterocyclic core.

This compound, with its electron-withdrawing nitrile group, can serve as a key building block for such functional molecules. ambeed.com Research into related systems has shown that isoquinoline derivatives can be incorporated into larger structures, such as dihydrothieno[2,3-c]isoquinolines, which exhibit interesting photophysical properties and have been studied as luminescent compounds. acs.org The synthesis of these systems involves building a thieno-ring fused to the isoquinoline core, a process that relies on the reactivity of substituents on the isoquinoline starting material. acs.org The specific substitution pattern of this compound makes it a promising candidate for constructing novel conjugated materials where the methyl and cyano groups can be used to modulate the electronic structure and, consequently, the optical and material properties of the final product.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Methylisoquinoline-3-carbonitrile in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Avoid inhalation by working in a fume hood .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at low temperatures to prevent degradation or reactions with moisture .
  • Spill Management : Absorb spills with non-combustible materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent dust formation .
  • Emergency Procedures : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS for compound-specific toxicity data .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR to confirm methyl group integration at δ ~2.5 ppm and aromatic protons in the isoquinoline ring (δ 7.0–8.5 ppm). 13C^{13}C-NMR should show a nitrile carbon peak at ~115–120 ppm .
  • Crystallography : Single-crystal X-ray diffraction can validate bond angles (e.g., C6—C7—C9—C8 torsion angle ~160°) and spatial arrangement .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+ with theoretical mass (e.g., C11_{11}H8_{8}N2_{2}: 168.0687 Da) .

Q. What are the common synthetic routes for this compound?

  • Methodological Answer :

  • Cyclization Strategies : React 2-cyanobenzaldehyde derivatives with methylamine under acidic conditions to form the isoquinoline core .
  • Substitution Reactions : Introduce the nitrile group via nucleophilic aromatic substitution (e.g., using CuCN/KCN in DMF) at the 3-position of pre-synthesized 1-methylisoquinoline .
  • Optimization : Adjust reaction time (typically 12–24 hrs) and temperature (80–100°C) to maximize yield (reported 60–75%) .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Base-Promoted Cascade Reactions : Using strong bases (e.g., K2_2CO3_3) can lead to unintended isoindolinone byproducts via intramolecular cyclization. Monitor pH and reaction time to suppress side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nitrile group stability, while protic solvents (e.g., ethanol) may promote hydrolysis to carboxylic acids .
  • Catalyst Selection : Pd/C or CuI catalysts can direct coupling reactions (e.g., Suzuki-Miyaura) at specific positions on the isoquinoline ring .

Q. What analytical techniques are critical for resolving contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Comparative NMR Studies : Replicate literature conditions (e.g., solvent: CDCl3_3 vs. DMSO-d6_6) to assess chemical shift variability .
  • DFT Calculations : Use computational models (e.g., Gaussian) to predict NMR/IR spectra and cross-validate experimental data .
  • Batch-to-Batch Analysis : Perform LC-MS on multiple synthetic batches to identify impurities (e.g., unreacted precursors) affecting spectral clarity .

Q. How can researchers mitigate discrepancies in reaction yields during scale-up of this compound synthesis?

  • Methodological Answer :

  • Kinetic Profiling : Use in-situ FTIR to track intermediate formation and optimize reaction halting points .
  • Purification Refinement : Replace column chromatography with recrystallization (e.g., ethanol/water) to improve recovery rates (~85% vs. 70%) .
  • Controlled Atmosphere : Conduct reactions under strict inert gas flow to prevent oxidation of sensitive intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Methodological Answer :

  • DSC/TGA Studies : Perform differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Compare results with literature values (e.g., ~200°C vs. reported 180°C) .
  • Accelerated Aging Tests : Store samples at 40°C/75% RH for 30 days and analyze purity via HPLC to assess stability under stress conditions .
  • Mechanistic Insights : Propose degradation pathways (e.g., nitrile hydrolysis to amides) based on LC-MS identification of degradation products .

Key Research Gaps and Opportunities

  • Structural Modifications : Explore halogenation at the 4-position (e.g., Cl/Br) to enhance bioactivity, guided by crystallographic data .
  • Eco-Toxicology : Conduct zebrafish embryo toxicity assays to address the lack of ecological data in current SDS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylisoquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Methylisoquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.